molecular formula C18H12O B1622423 3-Phenyldibenzofuran CAS No. 5834-20-8

3-Phenyldibenzofuran

Cat. No.: B1622423
CAS No.: 5834-20-8
M. Wt: 244.3 g/mol
InChI Key: UWXLYSVMPRLLJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyldibenzofuran is an organic compound with the molecular formula C18H12O. It belongs to the class of dibenzofurans, which are heterocyclic aromatic compounds consisting of two benzene rings fused to a central furan ring. This compound is notable for its unique structure and properties, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyldibenzofuran typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2-phenylphenol with a suitable reagent under controlled conditions. The reaction often requires a catalyst such as aluminum chloride (AlCl3) and is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 3-Phenyldibenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenolic compounds, while reduction may produce more saturated derivatives .

Scientific Research Applications

3-Phenyldibenzofuran has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromaticity and heterocyclic chemistry.

    Biology: Research has explored its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Its derivatives are investigated for their potential therapeutic effects, including anti-inflammatory and antiviral activities.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Phenyldibenzofuran involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, it may exert effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Uniqueness: 3-Phenyldibenzofuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group enhances its aromaticity and potential for various chemical modifications, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

3-phenyldibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12O/c1-2-6-13(7-3-1)14-10-11-16-15-8-4-5-9-17(15)19-18(16)12-14/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWXLYSVMPRLLJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90396843
Record name 3-phenyldibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5834-20-8
Record name 3-phenyldibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Phenyldibenzofuran
Reactant of Route 2
Reactant of Route 2
3-Phenyldibenzofuran
Reactant of Route 3
Reactant of Route 3
3-Phenyldibenzofuran
Reactant of Route 4
Reactant of Route 4
3-Phenyldibenzofuran
Reactant of Route 5
Reactant of Route 5
3-Phenyldibenzofuran
Reactant of Route 6
Reactant of Route 6
3-Phenyldibenzofuran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.